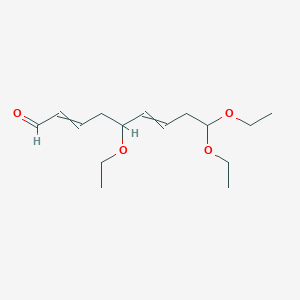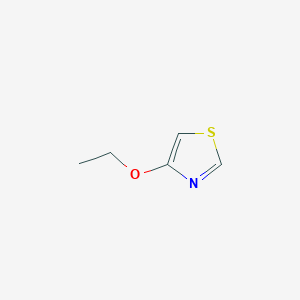
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is a fluorinated aldehyde compound It is characterized by the presence of thirteen fluorine atoms attached to the carbon chain, making it a highly fluorinated derivative of nonanal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- typically involves the fluorination of nonanal. One common method is the direct fluorination of nonanal using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorinating agents like cobalt trifluoride in a flow reactor allows for efficient and scalable production of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-.
Analyse Des Réactions Chimiques
Types of Reactions
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nonanoic acid, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Reduction: Nonanol, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to changes in the chemical reactivity and stability of the target molecules. The compound can also participate in various chemical reactions, as described earlier, to modify the structure and function of other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nonanal: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atoms.
Octanal, 4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-: A similar fluorinated aldehyde with one less carbon atom in the chain.
Decanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-: A similar fluorinated aldehyde with one more carbon atom in the chain.
Uniqueness
Nonanal, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro- is unique due to its specific chain length and the presence of thirteen fluorine atoms. This combination imparts distinct chemical properties, such as high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications.
Propriétés
Numéro CAS |
83957-58-8 |
|---|---|
Formule moléculaire |
C9H5F13O |
Poids moléculaire |
376.11 g/mol |
Nom IUPAC |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononanal |
InChI |
InChI=1S/C9H5F13O/c10-4(11,2-1-3-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2 |
Clé InChI |
XVHNPTGIKXLQSX-UHFFFAOYSA-N |
SMILES canonique |
C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)

![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)






![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
